2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine
Description
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine is a substituted piperidine derivative characterized by a six-membered piperidine ring with two methyl groups at the 2-position, a 2-methylpropyl (isobutyl) substituent at the 6-position, and an amine group at the 4-position. This structural configuration imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and organic synthesis.
Properties
CAS No. |
861379-55-7 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,2-dimethyl-6-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-8(2)5-10-6-9(12)7-11(3,4)13-10/h8-10,13H,5-7,12H2,1-4H3 |
InChI Key |
BYVWIBFQMFRSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC(CC(N1)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of ketones or aldehydes with amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, continuous-flow processes are often employed to enhance the efficiency and yield of the synthesis. For example, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can significantly reduce reaction time and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound shares key structural motifs with other piperidine and heterocyclic amines. Below is a comparative analysis:
Table 1: Structural Comparison of Piperidine and Pyrimidine Derivatives
Key Observations :
- Steric Effects : The 2,2-dimethyl and 6-(2-methylpropyl) groups in the target compound introduce significant steric hindrance compared to simpler piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate). This may influence solubility and binding interactions in biological systems .
- Hybrid Structures : Pyrimidine-based amines (e.g., 2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine) combine piperidine and pyrimidine moieties, expanding pharmacological versatility .
Physicochemical and Stability Properties
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